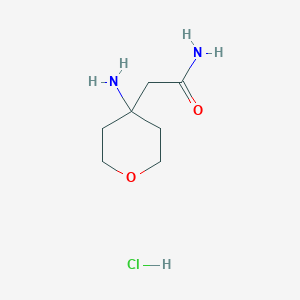

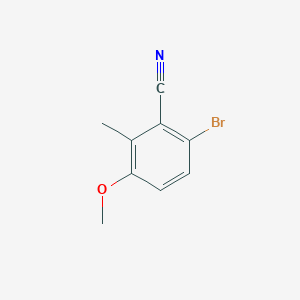

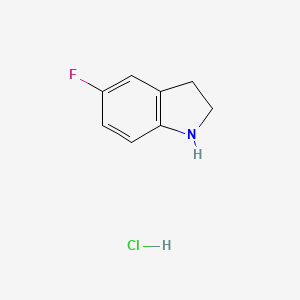

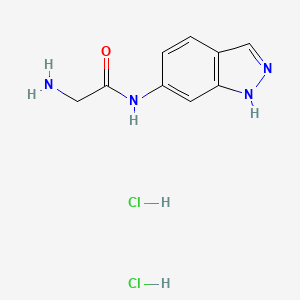

5-Fluoroindoline hydrochloride

Übersicht

Beschreibung

5-Fluoroindoline hydrochloride, also known as 5-Fluoro-2,3-dihydro-1H-indole, is a chemical compound with the empirical formula C8H8FN . It is used as a pharmaceutical intermediate . It is available in liquid form and is colorless to light green or yellow .

Molecular Structure Analysis

The molecular weight of 5-Fluoroindoline hydrochloride is 137.15 . The InChI Key is NXQRMQIYCWFDGP-UHFFFAOYSA-N . The molecular formula is C8H8FN .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoroindoline hydrochloride are not available, it’s important to note that this compound is air sensitive and incompatible with oxidizing agents and heat .Physical And Chemical Properties Analysis

5-Fluoroindoline hydrochloride is a liquid with a refractive index of n/D 1.556 and a density of 1.171 g/mL at 25 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Medicine

5-Fluoroindoline hydrochloride: is utilized in medicinal research due to its fluorine atom, which is beneficial in various drugs. It’s used in medications that lower cholesterol, relieve asthma, and treat anxiety disorders. Its incorporation into small molecules enhances the chemical properties of medications and imaging agents .

Pharmacology

In pharmacology, 5-Fluoroindoline hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its role is crucial in the development of new therapeutic agents, particularly in the design and synthesis of fluoro-pharmaceuticals .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, especially in the synthesis of indole rings. It’s used in reactions like the Fischer indole synthesis, which is pivotal in the total synthesis of natural products and alkaloids .

Material Science

5-Fluoroindoline hydrochloride: finds applications in material science, where it’s used in the development of novel materials with potential use in various industries. Its properties are explored to create materials with specific characteristics suitable for advanced applications .

Analytical Chemistry

In analytical chemistry, 5-Fluoroindoline hydrochloride is involved in the development of analytical methods, such as NMR, HPLC, LC-MS, and UPLC. These methods are essential for the qualitative and quantitative analysis of chemical compounds .

Environmental Science

The compound’s applications extend to environmental science, where it’s used in the detection of environmental contaminants. Its properties are advantageous in creating sensors and assays for monitoring environmental pollution .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Fluoroindoline hydrochloride is a fluorinated derivative of indoline It’s worth noting that fluorinated compounds like 5-fluorouracil, a fluoropyrimidine, have been known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .

Mode of Action

Fluorinated compounds like 5-fluorouracil are known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This interaction leads to the inhibition of DNA replication and cell division.

Biochemical Pathways

Indole derivatives are known to play a role in various biological processes, including signaling between microbes and in the human gut .

Pharmacokinetics

It’s worth noting that the oral absorption of fluorinated compounds like 5-fluorouracil is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects.

Result of Action

Fluorinated compounds like 5-fluorouracil have been known to cause cell death and resistance in tumors .

Action Environment

It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could play a role in its stability.

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGKJFDBXHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroindoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)